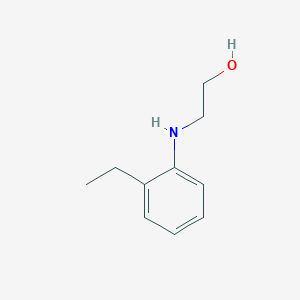

2-(O-Ethylanilino)ethanol

説明

Significance of Anilino Alcohols in Organic Synthesis and Functional Materials Research

Anilino alcohols, a class of compounds characterized by an amino group and a hydroxyl group attached to an aniline (B41778) structure, are valuable intermediates in organic synthesis. scirp.org Their bifunctional nature allows them to participate in a wide range of chemical transformations, making them key building blocks for more complex molecules. In the realm of organic synthesis, anilino alcohols are utilized in the preparation of pharmaceuticals, dyes, and other specialty chemicals. solubilityofthings.comquora.com The presence of both a nucleophilic amine and a hydroxyl group enables sequential or selective reactions, providing a pathway to a diverse array of molecular architectures.

In the field of functional materials research, anilino alcohols and their derivatives are of growing interest. Their inherent electroactive and redox properties, stemming from the aniline moiety, make them suitable for the development of novel materials. researchgate.net For instance, aniline oligomers and polymers are known for their conducting properties, and the incorporation of hydroxyl groups can enhance solubility and processing characteristics. researchgate.net These functionalized anilines can be used to create materials with unique optical, electronic, and biodegradable properties. researchgate.net The ability to tune the properties of the final material by modifying the structure of the anilino alcohol precursor is a significant advantage in the design of advanced functional materials. mdpi.com

Overview of 2-(N-Ethylanilino)ethanol as a Reactive Functional Group in Academic Contexts

2-(N-Ethylanilino)ethanol serves as a prime example of a reactive functional group with considerable utility in academic research. biosynth.com Its structure, which includes an ethyl group on the nitrogen atom and a hydroxyethyl (B10761427) group, provides a unique combination of steric and electronic properties that influence its reactivity. lookchem.com This compound is frequently employed as a key intermediate in the synthesis of various organic molecules, including nonlinear optical chromophores and azo compounds. sigmaaldrich.com

The reactivity of 2-(N-Ethylanilino)ethanol is centered around its two primary functional groups: the secondary amine and the primary alcohol. The amine group can act as a nucleophile in reactions such as alkylation and acylation, while the hydroxyl group can undergo esterification, etherification, and oxidation. biosynth.com This dual reactivity allows for the construction of complex molecular frameworks. For example, it is used in the preparation of the azo compound N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline (AZ1), a molecule of interest in dye chemistry. sigmaaldrich.comlookchem.com Furthermore, its ability to couple with other molecules, such as 2-amino-5-formylthiophene, is crucial in the synthesis of chromophores with specific optical properties. sigmaaldrich.com

Structural Basis for Reactivity in 2-(N-Ethylanilino)ethanol

The reactivity of 2-(N-Ethylanilino)ethanol is fundamentally dictated by its molecular structure. The presence of both an amino group and a hydroxyl group within the same molecule allows it to participate in a variety of chemical reactions. The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. wikipedia.org This allows it to readily attack electrophilic centers. The hydroxyl group, on the other hand, can act as a nucleophile or be deprotonated to form an alkoxide, which is an even stronger nucleophile. scispace.com

The aniline ring itself is an electron-rich aromatic system, which makes it susceptible to electrophilic substitution reactions, typically at the ortho and para positions. wikipedia.org The N-ethyl group attached to the amine influences the steric environment around the nitrogen atom and can affect the rate and outcome of reactions. The ethyl group is an electron-donating group, which can slightly increase the electron density on the nitrogen and the aromatic ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles. wikipedia.org

The interplay between the amino and hydroxyl groups is a key feature of the compound's reactivity. For instance, in certain reactions, one group can be selectively protected while the other reacts, allowing for controlled and stepwise synthesis of more complex molecules. sapub.org The proximity of the two functional groups can also lead to intramolecular reactions or chelation with metal ions.

Historical Context of Related Ethanolamine (B43304) Compound Research

The study of ethanolamine and its derivatives has a rich history dating back to the 19th century. Ethanolamines were first synthesized in a laboratory setting in 1860 by the French chemist Charles-Adolphe Wurtz, who heated ethylene (B1197577) chlorohydrin with aqueous ammonia. google.com However, it was not until 1897 that the German chemist Ludwig Knorr successfully separated ethanolamines into their mono-, di-, and triethanolamine (B1662121) components. google.comacs.org

The commercial production and application of ethanolamines, however, did not gain significant traction until after 1945, coinciding with the boom in industrial production of ethylene oxide, a key precursor. google.com In the post-war era, extensive research led to significant process improvements for ethanolamine synthesis, and they became recognized as highly versatile intermediates in the production of a wide range of chemical products, including emulsifiers, surfactants, and agrichemicals. google.combritannica.com

The development of N-substituted ethanolamines, such as 2-(N-Ethylanilino)ethanol, represents a further evolution in this field. By introducing substituents on the nitrogen atom, chemists were able to fine-tune the chemical and physical properties of these compounds for specific applications. Research into N-substituted ethanolamines has been driven by the need for more specialized molecules in areas such as pharmaceuticals, materials science, and chemical synthesis. osti.govgoogle.com For example, studies have explored the benzylation of N,N-disubstituted ethanolamines to improve their detection in analytical techniques like GC-MS. osti.govosti.gov The synthesis of N-substituted ethanolamines can be achieved through various methods, including the ring-opening of epoxides with amines and the reduction of substituted 2-oxazolines. google.comscirp.org

Structure

3D Structure

特性

IUPAC Name |

2-(2-ethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDNDQAJVPZACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290819 | |

| Record name | 2-(O-Ethylanilino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30573-52-5 | |

| Record name | NSC71240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(O-Ethylanilino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ETHYLANILINO)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 N Ethylanilino Ethanol

Gas-Phase Rearrangement Mechanisms

In the gas phase, deprotonated 2-(N-Ethylanilino)ethanol exhibits complex rearrangement behaviors under collision-induced dissociation conditions. These reactions are highly influenced by the substituents on the nitrogen atom.

A significant gas-phase reaction is the nitrogen-oxygen Smiles rearrangement, which occurs in deprotonated N-alkylated 2-anilinoethanol (B49455) derivatives. researchgate.netnist.gov Unlike deprotonated 2-anilinoethanol, where the negative charge is more stable on the nitrogen atom, leading to the formation of an anilide anion, N-alkylation forces the negative charge to reside on the oxygen atom. nist.govnih.gov This facilitates the Smiles rearrangement. The process involves the attack of the oxygen atom at the ipso-position of the aniline (B41778) ring, culminating in the formation of a phenoxide ion. nih.gov While this rearrangement is a major product pathway for the N-methyl analogue, it is observed with much lower abundance for the N-ethyl compound, 2-(N-Ethylanilino)ethanol. researchgate.netnist.govnih.gov

The nature of the alkyl substituent on the nitrogen atom plays a critical role in directing the reaction pathways. The abundance of the phenoxide ion, the characteristic product of the Smiles rearrangement, is highly sensitive to the N-substituent. researchgate.netnih.gov Studies demonstrate that increasing the steric bulk of the substituent group decreases the yield of the rearrangement product. nih.gov Specifically, the ethyl group in 2-(N-Ethylanilino)ethanol leads to a significantly lower abundance of the rearrangement ion compared to its N-methyl counterpart. researchgate.netnist.gov

| N-Substituent | Relative Abundance of Smiles Rearrangement Product (Phenoxide Ion) |

| Methyl | High |

| Ethyl | Much Lower |

| Bulky groups > Methyl | Decreased Intensity |

This table illustrates the qualitative effect of N-substituent size on the yield of the Smiles rearrangement product as described in research findings. researchgate.netnist.govnih.gov

For 2-(N-Ethylanilino)ethanol, the Smiles rearrangement pathway faces competition from other decomposition routes. nih.gov A notable competitive pathway involves the decomposition of the oxazolidine (B1195125) ring intermediate. This process leads to the formation of deprotonated 1,3-dihydro-1-ethyl-2H-azepin-2-one along with the neutral loss of ethene (ethylene). nih.gov This indicates that the stability of the intermediate species significantly influences the final product distribution.

The mechanism of the Smiles rearrangement proceeds through a five-membered ring transition state that resembles an oxazolidine ring. nih.gov Density functional theory calculations support this mechanism. nist.govnih.gov In the case of 2-(N-Ethylanilino)ethanol, the calculated energy barrier for the formation of this oxazolidine ring is quite low, at approximately 30 kJ/mol, which is substantially lower than that for the N-methyl derivative. nih.gov However, this oxazolidine ring does not exist as a stable intermediate. Instead, it is a transient structure that readily undergoes decomposition, leading to the competitive pathway involving ethylene (B1197577) loss. nih.gov The instability of this key intermediate is a primary reason for the reduced efficiency of the Smiles rearrangement in the N-ethyl substituted compound. nih.gov

Solution-Phase Reactivity Studies

In solution, 2-(N-Ethylanilino)ethanol participates in reactions characteristic of N-alkylanilines, such as azo coupling.

2-(N-Ethylanilino)ethanol can be used to synthesize azobenzene (B91143) compounds through an azo coupling reaction. rsc.org This process typically involves reacting a diazonium salt with an activated aromatic compound. In a relevant synthesis, methyl 4-aminobenzoate (B8803810) is first converted into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid, which generates nitrous acid in situ. rsc.org This diazonium salt solution is then added to a solution of 2-(N-Ethylanilino)ethanol. The N-ethyl and hydroxyethyl (B10761427) groups on the aniline ring activate it for electrophilic aromatic substitution, leading to the formation of a donor-acceptor hydroxy azobenzene dye. rsc.org

| Reactant 1 | Reactant 2 (Generated in situ) | Coupling Partner | Product Type |

| Methyl 4-aminobenzoate | Diazonium Salt | 2-(N-Ethylanilino)ethanol | Azobenzene |

This table outlines the key components in the azo coupling reaction involving 2-(N-Ethylanilino)ethanol. rsc.org

Reactions Leading to Nitro Compound Synthesis

The structure of 2-(N-Ethylanilino)ethanol, featuring an activated aromatic ring, makes it a candidate for electrophilic aromatic substitution reactions, such as nitration. The synthesis of nitro compounds from this precursor can be approached through several mechanistic pathways. One primary method is the direct nitration of the phenyl group. In this electrophilic aromatic substitution, the acetamido group (–NHCOCH3) typically directs the incoming nitronium ion (⁺NO₂) to the ortho and para positions of the ring, with the para product usually being dominant. magritek.com

Another significant reaction is azo coupling, where 2-(N-Ethylanilino)ethanol can react with a diazonium salt of a nitroaniline, such as 2-cyano-4-nitroaniline, to form complex azo dyes. sigmaaldrich.com For instance, it is used in the preparation of the azo compound N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline (AZ1). sigmaaldrich.com

Furthermore, the synthesis of the parent amine, N-ethylaniline, from nitrobenzene (B124822) provides a mechanistically related context. A one-pot synthesis method combines the reduction of nitrobenzene to aniline and the subsequent N-alkylation with ethanol (B145695) over a Raney Ni catalyst. sciengine.com This process involves the in-situ generation of hydrogen from the reforming of ethanol, which then reduces the nitro group. The resulting aniline reacts with ethanol to form N-ethylaniline. sciengine.com This highlights the fundamental reactions—nitro group reduction and N-alkylation—that are central to the synthesis of aromatic amines from nitro precursors.

General strategies for forming nitro compounds often involve C-N bond formation through nitration or C-C bond formation. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed reactions, for example, can transform aryl halides or triflates into nitroaromatics under weakly basic conditions, offering a broad scope for synthesizing such compounds. organic-chemistry.org

Nucleophilic Character of the Amine and Alcohol Moieties

The 2-(N-Ethylanilino)ethanol molecule possesses two primary nucleophilic centers: the tertiary amine nitrogen and the primary alcohol oxygen. In general, amines are more nucleophilic than alcohols. msu.edulibretexts.org This trend is attributed to the lower electronegativity of nitrogen compared to oxygen. As a result, the lone pair of electrons on the nitrogen atom is more available for donation to an electrophile. msu.edu

This difference in nucleophilicity dictates the reactivity of the respective functional groups. The amine's higher nucleophilicity allows it to react directly with electrophiles like alkyl halides in Sₙ2 reactions to form quaternary ammonium (B1175870) salts. msu.edu In contrast, the alcohol moiety is a weaker nucleophile. For it to participate effectively in similar Sₙ2 reactions, such as the Williamson ether synthesis, it typically must be deprotonated by a strong base to form the much more nucleophilic alkoxide ion. msu.edu

The relative nucleophilicity can be contextualized by comparing the acidity of the conjugate acids (pKa). Simple alcohols have pKa values around 15-16, similar to water, while the conjugate acids of amines have pKa values around 33-36, making amines much weaker acids and correspondingly stronger bases and nucleophiles. msu.edu

Table 1: Comparison of Nucleophilic Functional Groups

| Functional Group | Example Compound | Approximate pKa of Conjugate Acid | General Nucleophilicity Trend |

|---|---|---|---|

| Primary Amine | Propanamine | ~33 | More Nucleophilic |

| Alcohol | 4-methylpentan-2-ol | ~15-16 | Less Nucleophilic |

This table illustrates the general trends in basicity and nucleophilicity for common functional groups. Data sourced from general organic chemistry principles. msu.edu

Dehydration Pathways of Alcohol Functionality

The alcohol group of 2-(N-Ethylanilino)ethanol, being a primary alcohol, can undergo dehydration to form an alkene in the presence of a strong acid catalyst, such as concentrated sulfuric or phosphoric acid, at high temperatures (typically 170-180°C for primary alcohols). chemguide.co.uklibretexts.org

Due to the high instability of the primary carbocation that would be formed, the dehydration of primary alcohols does not proceed through the E1 (unimolecular elimination) mechanism common for secondary and tertiary alcohols. chemguide.co.uklibretexts.org Instead, it follows a concerted E2 (bimolecular elimination) mechanism. chemguide.co.uklibretexts.org

The E2 dehydration mechanism proceeds as follows:

Protonation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺) from the strong acid catalyst. This forms a protonated alcohol, or an alkyloxonium ion, which contains a good leaving group (H₂O). chemguide.co.uklibretexts.org

Concerted Elimination: A base, which is the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from the carbon atom adjacent to the carbon bearing the alkyloxonium group (the β-carbon). Simultaneously, the electrons from the C-H bond shift to form a π bond between the α and β carbons, and the water molecule departs. libretexts.orgyoutube.com

This entire process occurs in a single, concerted step, thereby avoiding the formation of an unstable primary carbocation intermediate. chemguide.co.ukyoutube.com

Kinetic and Thermodynamic Aspects of Reactions

Energy Barriers for Rearrangement Processes

Rearrangement reactions involving anilino ethanols have been investigated, revealing important thermodynamic and kinetic details. A notable example is the nitrogen-oxygen Smiles rearrangement, which has been observed in the gas phase for deprotonated derivatives of 2-(N-methylanilino)ethanol upon collisional activation. nist.gov This process involves a five-membered ring rearrangement to form a more stable phenoxide ion. nist.gov

Computational studies using Density Functional Theory (DFT) support the proposed mechanism for this rearrangement. nist.gov For the closely related compound, deprotonated 2-(N-methylanilino)ethanol, the Smiles rearrangement occurs readily. However, research indicates that for the corresponding ethyl-substituted derivative, which is structurally analogous to 2-(N-Ethylanilino)ethanol, the abundance of the rearranged phenoxide ion is significantly lower. nist.gov This suggests a higher energy barrier for the rearrangement process when an ethyl group is present on the nitrogen atom compared to a methyl group, likely due to steric or electronic effects. nist.gov

Reaction Kinetics in Related Compound Syntheses

Kinetic studies of syntheses involving similar structures provide valuable data on reaction rates and influencing factors. In the one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol, reaction parameters such as time and temperature have a pronounced effect on the outcome. sciengine.com

As shown in the table below, the conversion of nitrobenzene is complete after 8 hours at 413 K, with a high selectivity for the desired N-ethylaniline product.

Table 2: Effect of Reaction Time on the Synthesis of N-Ethylaniline

| Reaction Time (h) | Nitrobenzene Conversion (%) | Aniline Conversion (%) | N-Ethylaniline Selectivity (%) | N,N-Diethylaniline Selectivity (%) |

|---|---|---|---|---|

| 2 | 100 | 45.3 | 43.1 | 2.2 |

| 4 | 100 | 73.1 | 69.5 | 3.6 |

| 6 | 100 | 88.9 | 83.2 | 5.7 |

Reaction Conditions: Nitrobenzene 10 mL, Ethanol 60 mL, Raney Ni 21.05 g, T = 413 K, P = 1–1.2 MPa. Data adapted from a study on the one-pot synthesis of N-ethylaniline. sciengine.com

Advanced Spectroscopic Characterization of 2 N Ethylanilino Ethanol

Mass Spectrometry Applications

Mass spectrometry is a cornerstone in the analytical characterization of 2-(N-Ethylanilino)ethanol, enabling precise mass determination and offering clues into its structure through fragmentation analysis.

While detailed high-resolution mass spectrometry (HRMS) data from techniques like electrospray ionization (ESI) coupled with analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) are not extensively available in the public domain for 2-(N-Ethylanilino)ethanol, the utility of such methods is well-established for ion characterization. HRMS would provide the high-accuracy mass measurement required to confirm the elemental composition of the molecular ion, [C₁₀H₁₅NO]+, distinguishing it from other ions with the same nominal mass. The standard electron ionization (EI) mass spectrum available in the NIST database shows a base peak and various fragment ions, but HRMS would allow for the confident assignment of elemental formulas to each of these fragments, which is crucial for proposing and verifying fragmentation mechanisms.

Recent research into the gas-phase ion chemistry of related anilinoethanols has shed light on the behavior of deprotonated 2-(N-Ethylanilino)ethanol under collision-induced dissociation (CID) conditions. A notable study investigated the fragmentation of deprotonated N-alkyl anilinoethanols, revealing a competitive fragmentation pathway known as the Smiles rearrangement.

In the case of the closely related 2-(N-methylanilino)ethanol, CID of its deprotonated form, [PhN(CH₃)CH₂CH₂O]⁻, leads to a significant rearrangement to form a phenoxide ion (C₆H₅O⁻). However, the study noted that when the methyl group is replaced with an ethyl group, as in 2-(N-Ethylanilino)ethanol, the abundance of this rearrangement ion is substantially lower. This suggests that the nature of the N-alkyl substituent plays a critical role in the fragmentation dynamics of the deprotonated species.

Table 1: Key Fragmentation Ions in CID of Deprotonated N-Alkyl Anilinoethanols

| Precursor Ion | N-Alkyl Group | Key Fragment Ion | Relative Abundance |

|---|---|---|---|

| [PhN(CH₃)CH₂CH₂O]⁻ | Methyl | Phenoxide Ion (C₆H₅O⁻) | High |

To confirm the mechanism of the observed Smiles rearrangement in the fragmentation of deprotonated anilinoethanols, isotopic labeling studies have been employed. For instance, in the study of deprotonated 2-(N-methylanilino)ethanol, the oxygen atom of the hydroxyl group was enriched with the ¹⁸O isotope.

Upon subjecting the ¹⁸O-labeled precursor ion to CID, a mass shift was observed for the phenoxide fragment ion, which appeared at m/z 95 instead of the usual m/z 93. This shift of two mass units confirmed that the oxygen atom in the resulting phenoxide ion originated from the hydroxyl group of the parent molecule, providing direct evidence for the proposed rearrangement mechanism. Although this specific experiment was reported for the methyl analog, it serves as a powerful example of how isotopic labeling can be used to unravel complex fragmentation mechanisms in the broader family of N-alkyl anilinoethanols, including the ethyl-substituted compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of 2-(N-Ethylanilino)ethanol, providing detailed information about the hydrogen and carbon environments within the molecule. While several chemical supplier databases indicate the existence of NMR data for this compound, publicly accessible, detailed spectral data with full assignments are limited. The following sections describe the expected features and the type of information that would be gleaned from ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of 2-(N-Ethylanilino)ethanol would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals would allow for the complete assignment of the proton environments.

Table 2: Predicted ¹H NMR Data for 2-(N-Ethylanilino)ethanol

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 3H |

| -CH₂- (ethyl) | 3.3 - 3.5 | Quartet | 2H |

| -N-CH₂- | 3.4 - 3.6 | Triplet | 2H |

| -CH₂-OH | 3.7 - 3.9 | Triplet | 2H |

| -OH | Variable | Singlet | 1H |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

The ethyl group protons would appear as a characteristic triplet for the methyl group (split by the adjacent methylene (B1212753) group) and a quartet for the methylene group (split by the adjacent methyl group). The two methylene groups of the ethanolamine (B43304) moiety would each likely appear as triplets, being coupled to each other. The aromatic protons on the phenyl ring would exhibit complex splitting patterns in the aromatic region of the spectrum. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift can be highly variable depending on concentration, temperature, and solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(N-Ethylanilino)ethanol, eight distinct signals would be expected, corresponding to the eight unique carbon environments.

Table 3: Predicted ¹³C NMR Data for 2-(N-Ethylanilino)ethanol

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethyl) | 12 - 15 |

| -CH₂- (ethyl) | 45 - 48 |

| -N-CH₂- | 50 - 53 |

| -CH₂-OH | 60 - 63 |

| Aromatic C-H (ortho, para) | 112 - 120 |

| Aromatic C-H (meta) | 128 - 130 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

The aliphatic carbons would appear in the upfield region of the spectrum, with the methyl carbon being the most shielded. The carbons attached to the electronegative nitrogen and oxygen atoms would be shifted downfield. The aromatic carbons would resonate in the typical downfield region, with the ipso-carbon (the carbon directly attached to the nitrogen atom) being the most deshielded among them.

Computational Approaches in 2 N Ethylanilino Ethanol Research

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are essential for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. researchgate.net DFT studies on molecules similar to 2-(N-Ethylanilino)ethanol focus on calculating various electronic properties to understand their reactivity and stability. nih.govmdpi.com

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation. pnrjournal.com

Global Reactivity Descriptors: Quantities like chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to provide a quantitative measure of chemical reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular and intermolecular interactions, such as charge transfer and hydrogen bonding, which govern molecular conformation and stability. pnrjournal.com

Molecular Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.9 eV | Indicates chemical stability and resistance to electronic excitation. |

| Chemical Hardness (η) | 2.45 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.95 eV | Quantifies the ability of the molecule to accept electrons. |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. winterschool.cc By computing properties related to how a molecule interacts with electromagnetic radiation, these methods can guide and support experimental characterization. winterschool.ccresearchgate.net

Theoretical calculations can accurately predict various spectroscopic parameters:

Vibrational Frequencies: DFT methods are commonly used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies, often scaled to correct for systematic errors, are compared with experimental spectra to assign specific vibrational modes to observed absorption bands. pnrjournal.com Potential Energy Distribution (PED) analysis is used to provide a complete assignment of these fundamental frequencies. pnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation.

Rotational Constants: For rotational spectroscopy, quantum chemistry can compute equilibrium geometries with high accuracy, from which rotational constants (A, B, and C) are derived. researchgate.net These theoretical constants are vital for identifying molecules in the gas phase and determining their precise three-dimensional structure. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3410 | 3425 | Stretching of the hydroxyl group. |

| C-H stretch (aromatic) | 3055 | 3060 | Stretching of C-H bonds in the phenyl ring. |

| C-H stretch (aliphatic) | 2970 | 2978 | Stretching of C-H bonds in the ethyl and ethanol (B145695) groups. |

| C=C stretch (aromatic) | 1600 | 1605 | In-plane stretching of carbon-carbon bonds in the phenyl ring. |

| C-N stretch | 1350 | 1358 | Stretching of the carbon-nitrogen bond. |

Molecular Modeling and Dynamics

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics use classical mechanics to simulate the behavior of larger systems over time. These techniques are essential for studying how a molecule interacts with its environment, such as a solvent or a biological receptor.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is particularly valuable in drug discovery for screening libraries of compounds and predicting their binding affinity. For research involving 2-(N-Ethylanilino)ethanol, docking would primarily be applied to its derivatives to explore their potential interactions with biological targets.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (a derivative of 2-(N-Ethylanilino)ethanol) are prepared.

Binding Site Identification: The active site or binding pocket of the receptor is identified.

Conformational Sampling: A docking algorithm samples numerous possible conformations of the ligand within the binding site.

Scoring: Each conformation is evaluated using a scoring function that estimates the binding affinity, often reported as a docking score or binding energy in kcal/mol. mdpi.com Lower scores typically indicate more stable and favorable interactions. mdpi.com

Docking studies can reveal key binding modes and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the receptor's active site. nih.gov

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | -7.1 | -7.5 | Arg120, Tyr355, Ser530 |

| Derivative B | -8.5 | -8.9 | Arg120, Val523, Ala527 |

| Derivative C | -6.4 | -6.8 | Tyr385, Ser530 |

| Reference Inhibitor | -8.2 | -8.6 | Arg120, Tyr355, Val523 |

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of a molecular system by solving Newton's equations of motion, providing a dynamic view of molecular behavior. whiterose.ac.uk This is crucial for assessing the stability of a ligand-receptor complex predicted by docking or understanding the conformational behavior of a molecule in solution. mdpi.comnih.gov

In the context of 2-(N-Ethylanilino)ethanol research, MD simulations can be used to:

Assess Complex Stability: After docking a derivative into a protein's active site, an MD simulation can be run for tens to hundreds of nanoseconds to see if the ligand remains stably bound. mdpi.com

Analyze Conformational Changes: MD can reveal how the molecule and its receptor change their shapes to accommodate each other, providing a more realistic model of the binding event.

Study Solvation Effects: The behavior and preferred conformation of 2-(N-Ethylanilino)ethanol in a solvent like water can be simulated to understand intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.gov

Calculate Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, offering a more accurate prediction of binding affinity than docking scores alone.

Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to measure structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the system. mdpi.com

| Parameter/Output | Typical Value/Description | Purpose |

|---|---|---|

| Simulation Time | 100 - 500 ns | Ensures adequate sampling of conformational space. |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters used to describe the potential energy of the system. nih.gov |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment of a biological system. nih.gov |

| RMSD (Root Mean Square Deviation) | Plot vs. Time (e.g., stable at ~2-3 Å) | Measures the average deviation of the protein or ligand from a reference structure, indicating system stability. mdpi.com |

| Hydrogen Bond Analysis | Number of H-bonds vs. Time | Identifies stable hydrogen bonds that are critical for binding affinity. |

Applications of 2 N Ethylanilino Ethanol in Chemical Synthesis and Materials Science

Role as a Chemical Reagent and Building Block

2-(N-Ethylanilino)ethanol is recognized as a fundamental building block in organic synthesis. lookchem.com Its utility stems from its bifunctional nature, possessing both a nucleophilic secondary amine and a primary alcohol. This allows it to participate in a diverse range of chemical reactions, serving as a starting point for the construction of more elaborate molecular architectures. bloomtechz.com

Synthesis of Complex Organic Molecules

The reactivity of 2-(N-Ethylanilino)ethanol makes it a key ingredient in the synthesis of specialized and complex organic molecules. A notable application is in the creation of nonlinear optical (NLO) chromophores. sigmaaldrich.com For instance, it is used to couple with 2-amino-5-formylthiophene, forming molecules designed for applications in optical materials. sigmaaldrich.com Another significant synthetic application is its role in the formation of indole derivatives. guidechem.com Indole skeletons are prevalent in many biologically active compounds and pharmaceuticals, highlighting the importance of 2-(N-Ethylanilino)ethanol as a precursor in medicinal and biochemical research fields. guidechem.com

Use in Fine Chemical and Specialty Chemical Production

In the realm of fine and specialty chemicals, 2-(N-Ethylanilino)ethanol is primarily used as an intermediate. lookchem.comchemicalbook.com Its most prominent role is in the production of dyes and pigments. lookchem.com It serves as a crucial precursor for azo compounds, a major class of synthetic colorants. lookchem.com An example is its use in the preparation of the azo compound N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo) aniline (B41778), known as AZ1. sigmaaldrich.com This application places it firmly within the production chain of specialty chemicals used in the textile, printing, and coatings industries.

| Application Area | Specific Synthesis | Reference Compound |

| Nonlinear Optics | Coupling with 2-amino-5-formylthiophene | NLO Chromophores |

| Azo Dyes | Azo coupling with 2-cyan-4-nitroaniline | AZ1 |

| Heterocyclic Chemistry | Precursor for ring formation | Indole Derivatives |

Materials Science Applications

The derivatives of 2-(N-Ethylanilino)ethanol have found significant applications in materials science, particularly in the development of advanced functional materials.

Precursor in Polymeric Materials Synthesis

While not typically a monomer for polymerization itself, 2-(N-Ethylanilino)ethanol is a precursor to functional molecules that are incorporated into polymeric systems. It is used to synthesize chromophores, such as azobenzene (B91143) derivatives, which can then be blended with or chemically bonded to a polymer matrix like poly(methyl methacrylate) (PMMA). This creates a guest-host system where the polymer provides the structural integrity and the chromophore imparts specific functional properties, such as electro-optic activity.

Encapsulation Properties in Polymeric Matrices

Following its role as a precursor, the chromophores derived from 2-(N-Ethylanilino)ethanol are effectively encapsulated within polymeric matrices. In electro-optic guest-host systems, azobenzene chromophores are dispersed within a PMMA matrix. This encapsulation is crucial for creating functional materials where the active guest molecules are isolated from each other and protected by the host polymer, allowing their specific properties to be harnessed in a solid-state device.

Development of Azo Dyes and Pigments from 2-(N-Ethylanilino)ethanol

Azo dyes are a large and important class of chemical compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). nih.govbritannica.com The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. nih.govunb.ca

2-(N-Ethylanilino)ethanol serves as an important coupling agent in this process. lookchem.com It readily undergoes an azo coupling reaction with diazonium salts to form stable and colored azo compounds. sigmaaldrich.com For example, it reacts with the diazonium salt of 2-cyan-4-nitroaniline to yield the specific azo dye AZ1. This reaction is a cornerstone of its application in the dye and pigment industry, contributing to the production of a wide array of colors for various industrial uses. lookchem.com

Integration into Electro-Optic Guest-Host Systems

2-(N-Ethylanilino)ethanol serves as a crucial precursor in the synthesis of chromophores for electro-optic (EO) applications. Specifically, it is utilized in the creation of guest-host polymer systems, where a nonlinear optical (NLO) chromophore is dispersed within a polymer matrix. These systems are integral to the development of devices that modulate light, such as optical switches and modulators.

The primary role of 2-(N-Ethylanilino)ethanol is as a coupling component in the synthesis of azobenzene chromophores. Through an azo coupling reaction with a diazonium salt, such as that derived from 2-cyano-4-nitroaniline, it forms a push-pull type azo dye. An example of such a chromophore is N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline, designated as AZ1.

In a typical guest-host system, this synthesized azo dye (the "guest") is incorporated into a transparent polymer matrix (the "host"), commonly poly(methyl methacrylate) (PMMA). The resulting composite material can then be processed into thin films. When a strong external electric field is applied to this film at a temperature near the polymer's glass transition, the randomly oriented chromophore molecules align themselves. This alignment induces noncentrosymmetric properties in the material, which are essential for second-order NLO effects, including the electro-optic effect.

Research has demonstrated the successful integration of chromophores derived from 2-(N-Ethylanilino)ethanol into PMMA matrices, creating functional electro-optic guest-host systems.

Research into Poly(2-Ethylaniline) Nanocomposites (related compounds)

Poly(2-ethylaniline) (PEAn), a derivative of polyaniline (PANI), has garnered research interest for its enhanced solubility and processability while maintaining good electrical conductivity and stability. researchgate.net The incorporation of various nanofillers into the PEAn matrix creates nanocomposites with synergistic properties, leading to advancements in materials science. These materials combine the conductive nature of the polymer with the unique functionalities of the nanoparticles. researchgate.netiaamonline.org

PEAn-Graphene Oxide (GO) Nanocomposites: In-situ polymerization of 2-ethyl aniline in the presence of graphene oxide (GO) has been employed to synthesize conductive PEAn-GO nanocomposites. researchgate.net In one method, GO itself acts as the oxidant, leading to a composite with a unique crystalline structure and chemical bonding between the components. researchgate.net Another approach uses a conventional oxidant like ammonium (B1175870) persulfate (APS) during the in-situ polymerization. researchgate.net Studies comparing these methods found that composites synthesized with GO as the oxidant exhibit a more crystalline phase of PEAn, resulting in higher electrical conductivity compared to those prepared using APS. researchgate.net The properties of these nanocomposites can be tuned by varying the polymerization time. researchgate.net The enhanced conductivity suggests potential applications for PEAn-GO composites in areas like electromagnetic interference (EMI) shielding. researchgate.net

Interactive Data Table: Comparison of PEAn-GO Synthesis Methods

| Synthesis Method | Oxidant | Key Finding | Potential Application |

|---|---|---|---|

| GO-assisted (GO-g-PEAn) | Graphene Oxide (GO) | Higher crystallinity and electrical conductivity. researchgate.net | EMI Shielding researchgate.net |

| APS-assisted (APS-GO-PEAn) | Ammonium Persulfate (APS) | Lower conductivity compared to GO-assisted method. researchgate.net | Conductive materials |

Interactive Data Table: Properties of PEAn-Au Nanocomposite

| Property | Observation | Method of Analysis |

|---|---|---|

| Structure | Formation of PEAn-AuNPs core-shell nanostructure. researchgate.net | TEM |

| Thermal Stability | Decomposition of the polymer in the composite is lowered. researchgate.net | TGA-DSC |

| Electrical Conductance | ~10% lower conductance value than PEAn alone. researchgate.net | I-V Characteristics |

The development of these nanocomposites highlights the versatility of polyaniline derivatives in creating advanced materials. By selecting appropriate nanofillers, researchers can tailor the mechanical, thermal, and electrical properties of the resulting composites for specific, high-performance applications. researchgate.netmdpi.com

Future Directions in 2 N Ethylanilino Ethanol Research

Exploration of Novel Synthetic Pathways

The conventional synthesis of 2-(N-Ethylanilino)ethanol often involves the reaction of N-ethylaniline with either ethylene (B1197577) oxide or 2-chloroethanol. While effective, these methods present opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research is anticipated to focus on several innovative synthetic strategies.

One promising area is the development of greener catalytic systems . A patented method utilizes taurine (B1682933) as a catalyst for the reaction between N-ethylaniline and ethylene oxide under solvent-free conditions, achieving high yields with good atom economy. dergi-fytronix.com Future work could expand on this by exploring other organocatalysts or biodegradable catalysts to further enhance the environmental profile of the synthesis.

Flow chemistry represents another significant frontier. Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The exploration of flow synthesis for 2-(N-Ethylanilino)ethanol could lead to more efficient and cost-effective industrial production.

Finally, biocatalytic methods present a novel, albeit challenging, avenue. The use of enzymes to catalyze the N-alkylation of anilines could offer unparalleled selectivity and milder reaction conditions. Research in this area would involve screening for suitable enzymes or engineering existing ones to accommodate the specific substrates.

| Synthetic Pathway | Key Features | Potential Advantages |

| Greener Catalysis | Use of organocatalysts (e.g., taurine), biodegradable catalysts. | Reduced environmental impact, solvent-free conditions, high atom economy. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, improved yield and purity, easier scalability. |

| Biocatalysis | Enzyme-mediated synthesis. | High selectivity, mild reaction conditions, environmentally benign. |

Advanced Mechanistic Studies using Modern Analytical Techniques

A detailed understanding of the reaction mechanisms involving 2-(N-Ethylanilino)ethanol is crucial for optimizing existing processes and designing new applications. Currently, there is a notable gap in the literature regarding in-depth mechanistic studies of its key reactions, such as azo coupling.

Future research should employ modern analytical techniques to elucidate these mechanisms. In-situ spectroscopic methods , including FT-IR and Raman spectroscopy, can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. For faster reactions, stopped-flow spectrophotometry is a powerful tool for studying reaction kinetics on a millisecond timescale, which is particularly relevant for the rapid formation of azo dyes.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about transient intermediates that may be difficult to isolate. Advanced NMR techniques could help map the entire reaction pathway. Furthermore, mass spectrometry , particularly when coupled with techniques like photoionization, can aid in the detection and identification of elusive reactive intermediates. researchgate.net

A comprehensive mechanistic study would involve a combination of these experimental techniques with computational modeling to build a complete picture of the reaction dynamics, including transition states and activation energies.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling is set to become an indispensable tool in the rational design of new molecules based on the 2-(N-Ethylanilino)ethanol scaffold. By correlating molecular structure with chemical properties and reactivity, computational models can significantly reduce the need for trial-and-error experimentation.

Quantitative Structure-Activity Relationship (QSAR) models offer a promising approach. dergi-fytronix.comdergipark.org.tr For instance, a QSAR model could be developed to predict the color, lightfastness, or binding affinity of novel azo dyes derived from 2-(N-Ethylanilino)ethanol based on a set of calculated molecular descriptors. This would enable the virtual screening of large libraries of potential dye candidates to identify those with the most desirable properties before committing to their synthesis.

Density Functional Theory (DFT) calculations are particularly powerful for predicting the electronic and optical properties of molecules. uobasrah.edu.iqrsc.org For derivatives of 2-(N-Ethylanilino)ethanol used in nonlinear optical (NLO) materials, DFT can be employed to calculate key parameters like polarizability and hyperpolarizability. uobasrah.edu.iqrsc.org This allows researchers to computationally design chromophores with enhanced NLO responses by systematically modifying their molecular structure, such as by adding electron-donating or withdrawing groups.

| Modeling Technique | Application Area | Predicted Properties |

| QSAR | Dye Development | Color, lightfastness, solubility, toxicity. dergi-fytronix.comdergipark.org.tr |

| DFT | Nonlinear Optics | Polarizability, hyperpolarizability, absorption spectra. uobasrah.edu.iqrsc.org |

| Molecular Dynamics | Polymer Science | Curing efficiency, material compatibility, mechanical properties. |

Development of New Derivatives with Enhanced Functional Properties

2-(N-Ethylanilino)ethanol serves as a valuable building block for a variety of functional molecules. It is a key intermediate in the synthesis of several commercially important azo dyes, including Disperse Red 13 and Basic Blue 41. rsc.org A primary application area is in the creation of chromophores for nonlinear optical (NLO) materials. dergipark.org.tr

Future research will focus on creating new derivatives with tailored properties for specific applications. By introducing different substituents onto the aromatic ring or modifying the N-ethyl or hydroxyethyl (B10761427) groups, the electronic and steric characteristics of the molecule can be precisely tuned.

For example, in the field of NLO materials , the goal is to design chromophores with large hyperpolarizabilities for use in optical communications and data storage. uobasrah.edu.iq This can be achieved by synthesizing derivatives that incorporate stronger electron-donating and -withdrawing groups to increase the molecule's dipole moment and NLO response.

In the realm of advanced dyes , research could focus on derivatives that exhibit unique properties such as:

Solvatochromism: Dyes that change color in response to solvent polarity.

Photochromism: Dyes that undergo reversible color changes upon exposure to light.

Electrochromism: Dyes that change color in response to an electrical potential.

These "smart" dyes could find applications in sensors, security inks, and dynamic displays. The synthesis of acrylate (B77674) derivatives of 2-(N-Ethylanilino)ethanol has been shown to be a step towards creating azobenzene-functionalized polyelectrolytes, which have photo-responsive properties. acs.org

Integration into Emerging Materials Technologies

The unique chemical structure of 2-(N-Ethylanilino)ethanol and its derivatives makes them ideal candidates for integration into a range of emerging materials technologies.

In photonics and electronics , NLO chromophores derived from this compound are critical components. dergipark.org.tr Future work will involve incorporating these chromophores into polymer matrices to create guest-host systems or covalently attaching them to polymer backbones. dergipark.org.tr Such materials could be used to fabricate electro-optic modulators, all-optical switches, and holographic data storage devices.

The development of functional polymers and resins is another key area. 2-(N-Ethylanilino)ethanol is known to act as a cure promoter for unsaturated polyester (B1180765) resins. Future research could explore its use and the use of its derivatives as modifiers in other polymer systems, such as epoxies or polyurethanes, to enhance properties like thermal stability, conductivity, or adhesive strength.

Finally, the integration of photo-responsive derivatives into smart textiles and coatings holds significant promise. Textiles coated with photochromic dyes derived from 2-(N-Ethylanilino)ethanol could change color when exposed to sunlight, while coatings incorporating specifically designed derivatives could be used for applications such as rewritable paper or light-activated actuators.

Q & A

Q. What are the recommended methods for synthesizing 2-(O-Ethylanilino)ethanol with high purity?

- Methodology :

- Catalytic Acetylation : Use cobalt (II) chloride (1 mol%) as a catalyst under solvent-free conditions at room temperature, monitoring reaction progress via GC analysis .

- Purification : Dilute the reaction mixture with ethyl acetate, wash with NaHCO₃ and water, dry over anhydrous Na₂SO₄, and concentrate under vacuum .

- Quality Control : Validate purity using HPLC or GC-MS, referencing retention times against known standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Approach :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm the ethylanilino and ethanol moieties, comparing shifts with analogous compounds (e.g., 2-(Methylamino)ethanol in ) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., O-H, C-N stretches) and compare with PubChem spectral data .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Protocol :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (e.g., N₂ or air) to assess thermal stability .

- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and varying pH (3–10), monitoring degradation via HPLC .

- Hydrolysis Studies : Expose the compound to aqueous buffers and analyze by LC-MS for hydrolysis products (e.g., ethanol derivatives) .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (e.g., N₂ or air) to assess thermal stability .

Advanced Research Questions

Q. What computational approaches are used to model the thermodynamic properties of this compound?

- Strategies :

- Vaporization Enthalpy Calculations : Apply the "centerpiece" approach to estimate vaporization enthalpies, leveraging thermodynamic frameworks validated for aminoethanol derivatives .

- DFT Simulations : Use density functional theory (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .

- Solubility Prediction : Utilize COSMO-RS models to predict solubility in organic solvents, cross-referencing with experimental data .

Q. How can contradictory data in solvent effects on this compound reactivity be resolved?

- Resolution Framework :

- Triangulation : Combine multiple analytical techniques (e.g., GC, NMR, kinetic studies) to validate reaction outcomes across solvents like chloroform or ethanol .

- Controlled Replication : Standardize solvent purity and reaction conditions (e.g., inert atmosphere, humidity control) to minimize variability .

- Meta-Analysis : Compare findings with structurally similar compounds (e.g., 2-(2-Ethylhexyloxy)ethanol in ) to identify trends in solvent interactions .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

- Optimization Techniques :

- Catalyst Screening : Test transition-metal catalysts (e.g., CoCl₂, Pd/C) for hydrogenation or oxidation reactions, prioritizing yield and selectivity .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, improving scalability and reducing side products .

- DoE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between catalyst loading, temperature, and reaction time .

Data Contradiction and Reproducibility

- Key Considerations :

- Metadata Documentation : Record detailed experimental parameters (e.g., storage conditions, replicate numbers) to identify sources of variability .

- Open Data Practices : Share raw datasets via repositories (e.g., PubChem, ECHA) to enable cross-validation and reduce replication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。